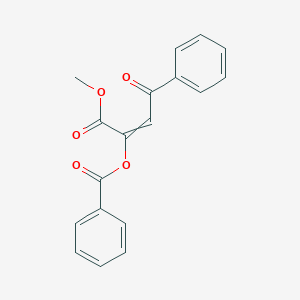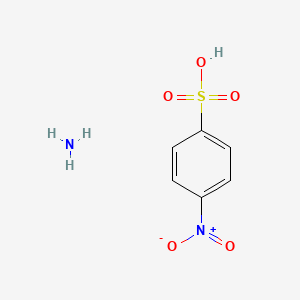
Azane;4-nitrobenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzenesulfonic acid typically involves the nitration of benzenesulfonic acid. This process can be carried out by reacting benzenesulfonic acid with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions usually involve maintaining a temperature below 50°C to prevent decomposition and ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, 4-nitrobenzenesulfonic acid can be produced by the sulfonation of nitrobenzene. This process involves the reaction of nitrobenzene with sulfur trioxide in the presence of sulfuric acid. The reaction is typically carried out at elevated temperatures to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
4-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups into the aromatic ring.
Sulfonation: Introduction of sulfonic acid groups into the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid at temperatures below 50°C.
Sulfonation: Sulfur trioxide and sulfuric acid at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Various electrophiles and nucleophiles under appropriate conditions
Major Products Formed
Nitration: Formation of dinitrobenzenesulfonic acids.
Sulfonation: Formation of polysulfonated benzene derivatives.
Reduction: Formation of 4-aminobenzenesulfonic acid.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-nitrobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for sulfa drugs.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-nitrobenzenesulfonic acid involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles. the sulfonic acid group can act as a directing group, influencing the position of further substitutions on the ring. The compound can also participate in redox reactions, where the nitro group can be reduced to an amino group .
Comparación Con Compuestos Similares
Similar Compounds
4-aminobenzenesulfonic acid: Similar structure but with an amino group instead of a nitro group.
Benzenesulfonic acid: Lacks the nitro group, making it less reactive in certain reactions.
Nitrobenzene: Contains only a nitro group without the sulfonic acid group.
Uniqueness
4-nitrobenzenesulfonic acid is unique due to the presence of both nitro and sulfonic acid groups on the aromatic ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic processes .
Propiedades
Número CAS |
84253-14-5 |
|---|---|
Fórmula molecular |
C6H8N2O5S |
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
azane;4-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H5NO5S.H3N/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);1H3 |
Clave InChI |
XVKWNHVHFDYGGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide](/img/structure/B14420011.png)
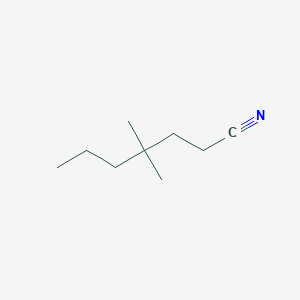
![1,1'-[1,2-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14420018.png)
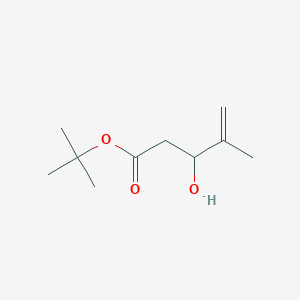
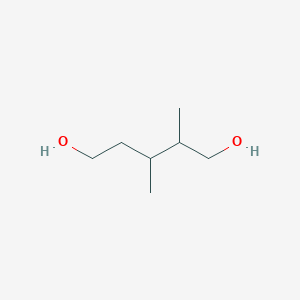
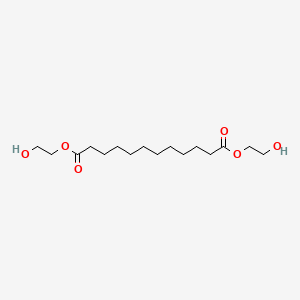
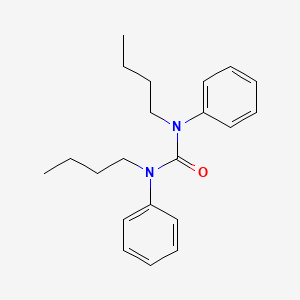
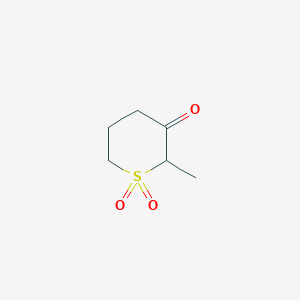
![7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14420070.png)
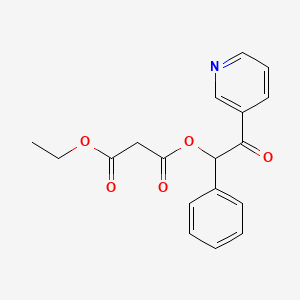
![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)
